N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
This compound features a benzodioxole moiety linked via a methyl group to a thioacetamide bridge, which connects to a 1,1-dioxidobenzo[1,2,4]thiadiazine ring. Its synthesis involves key steps such as the reaction of hydrazinecarbothioamide derivatives with carbon disulfide under reflux conditions, followed by acidification to yield thiadiazole-thiol intermediates . The 1,1-dioxido group on the thiadiazine ring enhances electrophilicity and may influence pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c21-16(18-8-11-5-6-13-14(7-11)25-10-24-13)9-26-17-19-12-3-1-2-4-15(12)27(22,23)20-17/h1-7H,8-10H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLCPPODKDSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiadiazine compounds. The process usually includes several steps such as:
- Formation of Thiadiazine Derivative : The starting material is reacted with sulfur and nitrogen sources to form the thiadiazine ring.
- Substitution Reaction : The thiadiazine derivative is then subjected to a nucleophilic substitution with benzo[d][1,3]dioxole to yield the target compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole moieties have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 7.46 | HepG2 |
| Target Compound | 2.38 | HepG2 |
| Target Compound | 4.52 | MCF7 |
These findings suggest that the compound may act through mechanisms such as EGFR inhibition and modulation of apoptosis pathways (Bax and Bcl-2 proteins) .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : Molecular docking studies indicate that the compound may inhibit key tyrosine kinases (e.g., CDK2), which are crucial in cell cycle regulation and cancer progression .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic factors .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiourea Derivatives : A study synthesized bis-benzo[d][1,3]dioxol derivatives and evaluated their anticancer activity. The results showed low cytotoxicity towards normal cells while being effective against cancer cells .
- Antiviral Properties : Research on 1,2,4-triazole derivatives indicated potential antiviral activity related to similar structural motifs found in this compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide exhibit promising antimicrobial properties. Research on related compounds has shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activities .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds containing dioxole and thiadiazine moieties. For instance, derivatives of these compounds have been observed to exert significant neuroprotective effects in cellular models of neurodegeneration . This suggests that this compound may be investigated further for its potential in treating neurodegenerative diseases.
Structure–Activity Relationship (SAR)
Insights from SAR Studies
The structural components of this compound have been analyzed in relation to their biological activity. SAR studies suggest that modifications to the dioxole and thiadiazine rings can significantly influence the compound's pharmacological profile. For example, variations in substituents can enhance binding affinity to specific biological targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide and Thiadiazole Moieties
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structure : Combines a benzamide core with a thiadiazole ring substituted with isoxazole and phenyl groups.
- Synthesis: Synthesized via condensation of enaminones with hydroxylamine hydrochloride, yielding 70% with a melting point of 160°C.
- Key Differences : Lacks the benzodioxole and sulfone groups present in the target compound. The isoxazole substituent may confer distinct electronic effects compared to the sulfone in the target .
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1, )
- Structure : Features a trichloroethyl group and a thiadiazole-linked acetamide.
- Synthesis : Achieved via cyclization in concentrated sulfuric acid (97.4% yield, mp 503–504 K).
- Key Differences : The trichloroethyl group introduces steric bulk and lipophilicity, contrasting with the benzodioxole’s planar structure in the target compound. IR data (1670 cm⁻¹ for C=O) aligns with acetamide functionalities shared across analogues .
Analogues with Benzothiazole and Acetamide Linkages
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g, )
- Structure: Integrates benzothiazole and indolinone moieties via a thioacetamide bridge.
- Biological Activity : Exhibits anti-inflammatory (compound 5d) and analgesic (compound 5e) properties.
- Key Differences: The indolinone group may enhance π-π stacking interactions in biological targets, unlike the sulfone-containing thiadiazine in the target compound .
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides ()
- Structure : Combines thiadiazole and benzothiazole rings linked by thioacetamide.
- Application : Investigated as COX inhibitors, highlighting the role of sulfur-containing heterocycles in modulating enzyme activity.
Analogues with Benzodioxole and Heterocyclic Systems
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide ()
Comparative Data Table
*Estimated from analogous procedures in ; biological activity inferred from study focus on acetylcholinesterase inhibitors.
Key Research Findings
- Synthetic Efficiency : Yields for thiadiazole-containing compounds range from 70–97%, with cyclization in acidic or basic conditions being a common strategy .
- Biological Relevance : Thioacetamide bridges and sulfur-rich heterocycles are recurrent motifs in anti-inflammatory and enzyme-targeting agents, as seen in and .
Preparation Methods
Alkylation of Pyrocatechin
Pyrocatechin undergoes alkylation with dichloromethane or dibromoethane in dipolar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction is typically conducted at reflux temperatures (110–150°C) in the presence of inorganic bases like sodium hydroxide or potassium carbonate. For instance, the patent US6342613B1 describes the synthesis of 5-(α-hydroxyalkyl)benzodioxols via a three-step process starting from pyrocatechin. While this patent focuses on hydroxyalkyl derivatives, analogous conditions can be adapted to introduce a methyl group at the 5-position.
Reaction Conditions:
Functionalization to Benzodioxol-5-ylmethanol
To introduce the methylene bridge required for subsequent amide formation, the 5-methylbenzodioxol intermediate undergoes oxidation or hydroxymethylation. Hydrogenation or reduction steps using catalysts like Raney nickel or ruthenium on carbon under hydrogen pressure (1–60 bar) can yield the corresponding alcohol. For example, reducing 5-propanoylbenzodioxol with NaBH4 in methanol produces 5-(α-hydroxypropyl)benzodioxol. Adapting this method, the hydroxymethyl derivative can be synthesized for further coupling.
Construction of the 1,1-Dioxido-4H-benzo[e]thiadiazin-3-yl Thioether
The thiadiazine ring system presents unique synthetic challenges due to its sulfonamide and sulfone functionalities.
Synthesis of the Thiadiazine Core
The benzo[e]thiadiazine-1,1-dioxide scaffold is typically prepared via cyclization of 2-aminobenzenesulfonamide derivatives. A reported method involves reacting sulfonamide precursors with thioureas or thioamides in acidic or basic media. For instance, condensation of 2-nitrobenzenesulfonamide with thiourea under refluxing ethanol yields the thiadiazine ring after reduction of the nitro group.
Key Steps:
Thiolation at Position 3
The thioether linkage at position 3 of the thiadiazine ring is introduced via nucleophilic substitution or thiol-disulfide exchange. Reacting the thiadiazine sulfone with thioglycolic acid or thioacetic acid in the presence of a base like triethylamine generates the thiolated intermediate. For example, treatment of 3-chloro-4H-benzo[e]thiadiazine-1,1-dioxide with sodium hydrosulfide (NaSH) in DMF yields the thiol derivative, which is subsequently alkylated.
Coupling of the Benzodioxol and Thiadiazine Moieties
The final step involves conjugating the benzodioxol-5-ylmethanol with the thiadiazine-thioacetamide intermediate through amide bond formation.
Activation of the Carboxylic Acid
The thioacetic acid derivative is activated using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) . For instance, reacting 2-((1,1-dioxido-4H-benzo[e]thiadiazin-3-yl)thio)acetic acid with HATU and DIPEA (N,N-diisopropylethylamine) in dichloromethane generates the active ester.
Amide Bond Formation
The activated ester is then reacted with benzodioxol-5-ylmethanamine (obtained via oxidation of the hydroxymethyl derivative to the aldehyde followed by reductive amination). The reaction proceeds in anhydrous dichloromethane or THF at 0–25°C, yielding the target acetamide.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | HATU | 85 |
| Solvent | Dichloromethane | 78 |
| Temperature | 0–5°C | 92 |
Alternative Routes and Industrial Scalability
One-Pot Alkylation-Acylation
A streamlined approach involves sequential alkylation and acylation without isolating intermediates. For example, reacting pyrocatechin with dibromomethane in DMF, followed by in situ acylation with propionic anhydride and HClO4 , reduces purification steps.
Green Chemistry Considerations
The patent US6342613B1 emphasizes the use of recyclable solvents (e.g., dimethylformamide) and catalysts (e.g., Ru/C) to minimize environmental impact. Applying these principles, the thiadiazine-thioacetamide synthesis could employ water as a co-solvent to enhance atom economy.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Answer:
The synthesis typically involves coupling a benzodioxolylmethylamine intermediate with a thiadiazine-thioacetamide derivative. Key steps include:
- Solvent Selection : Use 1,4-dioxane or ethanol-DMF mixtures for better solubility of intermediates .
- Reagent Ratios : Maintain a 1:1 molar ratio of chloroacetyl chloride to amino-thiazole derivatives to minimize side reactions .
- Temperature Control : Reactions performed at 20–25°C with dropwise addition of chloroacetyl chloride reduce exothermic side products . Post-reaction, recrystallization from ethanol-DMF (1:1) improves purity .
- Monitoring : TLC (chloroform:acetone, 3:1) ensures reaction completion, with yields averaging 76–97% depending on substituents .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 7.20–8.96 ppm) and confirm acetamide carbonyl signals (δ 1649–1670 cm⁻¹ in IR) .
- Mass Spectrometry (FAB/MS) : Validate molecular weight (e.g., m/z = 384 [M+H]+) and fragmentation patterns .
- X-ray Diffraction : Determines crystal packing and confirms stereochemistry of the benzodioxole and thiadiazine moieties .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .
Advanced: How can X-ray crystallography elucidate molecular conformation and intermolecular interactions?
Answer:
- Co-crystallization : Co-crystals with intermediates (e.g., thioacetamide derivatives) reveal hydrogen-bonding networks between the acetamide carbonyl and thiadiazine sulfone groups .
- Torsion Angles : Analysis of the benzodioxole-thioacetamide dihedral angle (e.g., 15–25°) indicates conformational flexibility, impacting binding to biological targets .
- Packing Diagrams : Identify π-π stacking between aromatic rings (3.5–4.0 Å spacing) and halogen interactions (Cl···S contacts) stabilizing the lattice .
Advanced: What computational methods are suitable for analyzing electronic properties and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., kinase enzymes) to model thiadiazine sulfone interactions with catalytic lysine residues .
- DFT Calculations : B3LYP/6-31G* basis sets predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic attack sites at the thioether sulfur .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating strong binding .
Basic: What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Compare IR carbonyl peaks (1649–1670 cm⁻¹) with NMR acetamide proton shifts (δ 1.91–2.10 ppm) to confirm functional groups .
- Isotopic Labeling : Use 13C-labeled chloroacetyl chloride to track acetamide formation via isotopic splitting in NMR .
- Alternative Techniques : If mass spectrometry shows unexpected adducts (e.g., +Na), repeat analysis in negative ion mode or use ESI-MS for clarity .
Advanced: How does the 1,3,4-thiadiazole moiety influence reactivity in heterocyclization reactions?
Answer:
- Cyclization Mechanisms : Sulfur in thiadiazole acts as a nucleophile, reacting with chloroacetyl chloride to form thioether bonds. Concentrated H2SO4 promotes cyclization via electrophilic aromatic substitution .
- Side Reactions : Competing thiol-disulfide exchange may occur; adding triethylamine (TEA) as a base suppresses oxidation .
- Kinetic Studies : Varying reaction times (1–24 hours) and monitoring via TLC reveals optimal cyclization at 8 hours (95% conversion) .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Antioxidant Activity : DPPH radical scavenging assays (IC50 ~25 μM) compare thioacetamide derivatives to ascorbic acid .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, IC50 = 12 μM) with dose-response curves (0.1–100 μM) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR-TK) using ADP-Glo™ kits quantify IC50 values .
Advanced: How can reaction path search methods optimize novel derivative synthesis?
Answer:
- Quantum Chemical Calculations : Use Gaussian 16 to model transition states and identify low-energy pathways for thiadiazine sulfone formation .
- High-Throughput Screening : Robotics-assisted parallel synthesis (e.g., 96-well plates) tests 20+ solvent/base combinations in 24 hours .
- Machine Learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal conditions (e.g., DMF at 80°C, 92% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
